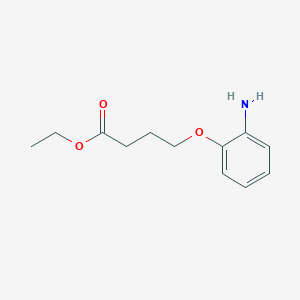

Ethyl 4-(2-aminophenoxy)butanoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-(2-aminophenoxy)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-15-12(14)8-5-9-16-11-7-4-3-6-10(11)13/h3-4,6-7H,2,5,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMNALFFMABHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473554 | |

| Record name | Butanoic acid, 4-(2-aminophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112290-16-1 | |

| Record name | Butanoic acid, 4-(2-aminophenoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112290-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-(2-aminophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 2 Aminophenoxy Butanoate and Analogues

General Strategies for the Construction of Aminophenoxy Butanoate Ester Skeletons

The assembly of the aminophenoxy butanoate ester framework can be approached through several synthetic strategies. These methods primarily involve the formation of the ether linkage and the introduction or modification of the amino and ester functionalities.

Reductive Amination Pathways to Aniline (B41778) Derivatives

Reductive amination is a powerful and versatile method for the synthesis of amines, including aniline derivatives. rsc.orgorganic-chemistry.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com While direct alkylation of amines can be difficult to control and may lead to multiple alkylations, reductive amination offers a more controlled approach to forming carbon-nitrogen bonds. masterorganicchemistry.com

For the synthesis of aniline derivatives, this could involve the reaction of a suitably functionalized ketone or aldehyde with an aniline. rsc.org Various reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] being common choices. masterorganicchemistry.com The use of specific catalysts, such as nickel nanoparticles or titanium(IV) isopropoxide, can also facilitate this transformation. organic-chemistry.org

Etherification and Esterification Cascade Reactions

The synthesis of phenoxybutanoate esters often involves a Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. In the context of ethyl 4-(2-aminophenoxy)butanoate, this would typically involve the reaction of a 2-aminophenol (B121084) derivative with an ethyl 4-halobutanoate. However, a more common and efficient approach involves the initial synthesis of a nitro-substituted precursor, followed by reduction of the nitro group.

Esterification, the formation of the ethyl ester, is typically achieved by reacting the corresponding carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. youtube.com Alternatively, the ester can be formed directly by using a reagent that already contains the ethyl ester moiety, such as ethyl 4-bromobutanoate, in the etherification step. prepchem.com

Precursor Synthesis and Chemical Interconversions

The synthesis of this compound heavily relies on the preparation and subsequent transformation of key precursors. The most common strategy involves the synthesis of a nitro-substituted phenoxybutanoate followed by the reduction of the nitro group.

Synthesis of Nitro-Substituted Phenoxybutanoate Precursors (e.g., Ethyl 4-(2-nitrophenoxy)butanoate)

The synthesis of the nitro precursor, ethyl 4-(2-nitrophenoxy)butanoate, is a crucial first step. This is typically achieved through a Williamson ether synthesis. The reaction involves the deprotonation of 2-nitrophenol (B165410) with a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an ethyl 4-halobutanoate, such as ethyl 4-bromobutanoate, to form the desired ether linkage. The reaction is often carried out in a polar aprotic solvent like acetone. mdpi.com

A similar strategy is employed in the synthesis of related compounds, such as ethyl 4-(4-benzofuranyloxy)butanoate, where 4-hydroxybenzofuran is reacted with ethyl 4-bromobutanoate in the presence of potassium carbonate. prepchem.com

Regioselective Reduction of Nitro Groups to Amino Functionalities

The conversion of the nitro group to an amino group is a critical transformation in the synthesis of this compound. Several methods are available for this reduction, offering varying degrees of selectivity and functional group tolerance. organic-chemistry.orgmasterorganicchemistry.com

Ammonium (B1175870) Chloride/Iron: A widely used and cost-effective method for the reduction of aromatic nitro compounds is the use of iron powder in the presence of ammonium chloride in a neutral medium. tandfonline.comtandfonline.com This system is known for its mildness and selectivity, making it suitable for substrates with other reducible functional groups. tandfonline.com The reaction is typically carried out in a mixture of ethanol and water. mdpi.com The iron provides the electrons for the reduction, while the mildly acidic nature of the ammonium chloride solution facilitates the process. researchgate.net This method has been successfully applied to the synthesis of various aromatic amines with yields often exceeding 80%. sioc-journal.cn

Catalytic Hydrogenation with Palladium-on-Carbon: Catalytic hydrogenation is another powerful and clean method for the reduction of nitro groups. masterorganicchemistry.com Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. rsc.org The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent like ethanol. youtube.com This method is highly efficient and often proceeds with high chemoselectivity, leaving other functional groups such as esters intact. researchgate.net The setup for such a reaction requires careful handling of the flammable hydrogen gas and the pyrophoric Pd/C catalyst. youtube.comyoutube.com

The choice between these methods often depends on the specific substrate, the presence of other functional groups, and considerations of cost and scalability. Both methods have proven to be effective for the regioselective reduction of nitroarenes to their corresponding anilines. wikipedia.org

Specific Synthetic Protocols for this compound

A common and efficient protocol for the synthesis of this compound involves a two-step process starting from 2-nitrophenol.

Step 1: Synthesis of Ethyl 4-(2-nitrophenoxy)butanoate In a typical procedure, 2-nitrophenol is reacted with ethyl 4-bromobutanoate in the presence of a base like anhydrous potassium carbonate in a solvent such as dry acetone. The mixture is heated under reflux to drive the reaction to completion. mdpi.com

Step 2: Reduction of Ethyl 4-(2-nitrophenoxy)butanoate The resulting ethyl 4-(2-nitrophenoxy)butanoate is then reduced to the target compound. A well-established method for this is the use of iron powder and ammonium chloride in a mixture of ethanol and water. The reaction mixture is heated under reflux, and upon completion, the product is isolated and purified. mdpi.com This method is favored for its safety, low cost, and high yield of the desired amine. mdpi.com

Direct Conversion from Ethyl 4-(2-nitrophenoxy)butanoate

The synthesis of this compound is commonly achieved through the reduction of its nitro precursor, Ethyl 4-(2-nitrophenoxy)butanoate. A widely used and efficient method for this transformation involves catalytic reduction. One effective system employs iron (Fe) powder in the presence of an acidic medium, such as ammonium chloride (NH₄Cl), in a solvent mixture.

This method is favored for its operational simplicity and the high purity of the resulting product. The reaction proceeds by adding iron powder to a solution of the nitro compound and ammonium chloride in a solvent like an ethanol/water mixture. The mixture is then heated under reflux for several hours to ensure the complete conversion of the nitro group (-NO₂) to the primary amine group (-NH₂). mdpi.com

The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the solid iron and iron oxides are removed by hot filtration. The desired product, this compound, is then isolated from the filtrate after solvent evaporation. This approach avoids the need for high-pressure hydrogenation or more complex reducing agents. mdpi.com

Table 1: Reaction Conditions for the Reduction of a Nitroaromatic Precursor

| Parameter | Condition |

|---|---|

| Starting Material | Ethyl 4-(2-nitrophenoxy)butanoate |

| Reagents | Iron (Fe) powder, Ammonium Chloride (NH₄Cl) |

| Solvent | Ethanol/Water mixture (e.g., 1:1) |

| Temperature | Reflux |

| Reaction Time | ~4 hours |

| Work-up | Hot filtration to remove iron residues |

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomerically Pure Analogues (e.g., methyl (S)-2-(4-aminophenoxy)propanoate)

Achieving enantiomeric purity for analogues such as methyl (S)-2-(4-aminophenoxy)propanoate is critical for applications where specific stereoisomers exhibit desired activity. This can be accomplished through two primary strategies: asymmetric synthesis, which creates a specific enantiomer directly, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Asymmetric Synthesis:

A powerful method for asymmetric synthesis involves the use of a recyclable chiral auxiliary. This approach introduces a chiral molecule that directs the stereochemical outcome of a reaction and is later removed. For the synthesis of chiral α-amino acid esters, a common strategy employs a chiral auxiliary to form a metal complex, such as a Ni(II) complex with a Schiff base derived from glycine (B1666218). mdpi.com This complex creates a chiral environment, allowing for the stereoselective alkylation of the α-carbon. The subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched amino acid, which can then be esterified. mdpi.com This method is highly efficient and can be adapted for large-scale production, with the chiral auxiliary often being recoverable for reuse. mdpi.com

Table 2: Overview of Asymmetric Synthesis via Chiral Auxiliary

| Step | Description |

|---|---|

| 1. Complex Formation | A chiral auxiliary (e.g., derived from an amino alcohol) reacts with glycine and a metal salt (e.g., Ni(II)) to form a planar chiral complex. |

| 2. Asymmetric Alkylation | The complex is treated with an alkylating agent under basic conditions. The bulky chiral auxiliary directs the alkylating agent to one face of the complex, leading to a specific stereoisomer. |

| 3. Hydrolysis & Recovery | The resulting complex is disassembled, typically under acidic conditions, to release the enantiomerically pure amino acid and the chiral auxiliary, which can be recovered. mdpi.com |

| 4. Esterification | The purified amino acid is converted to its corresponding methyl or ethyl ester. |

Chiral Resolution Techniques:

When a racemic mixture of an aminophenoxy propanoate analogue is synthesized, chiral resolution can be employed to isolate the desired enantiomer. Enzymatic kinetic resolution is a highly effective technique for this purpose. rsc.org This method utilizes the stereospecificity of enzymes, such as α-chymotrypsin, which selectively catalyze the hydrolysis of one enantiomer of an ester while leaving the other unreacted. rsc.org

For a racemic mixture of methyl 2-(4-aminophenoxy)propanoate, α-chymotrypsin will preferentially hydrolyze the L-enantiomer (the (S)-isomer) to the corresponding carboxylic acid due to the chiral nature of the enzyme's active site. rsc.org The unreacted D-enantiomer ((R)-isomer) remains as the ester. The resulting mixture of the (S)-acid and the (R)-ester can then be separated based on their different chemical properties (e.g., solubility in acidic/basic aqueous solutions). This method is known for its high efficiency and excellent enantiomeric purities. rsc.org

Table 3: Enzymatic Kinetic Resolution of an Amino Acid Ester Analogue

| Parameter | Description |

|---|---|

| Substrate | Racemic methyl 2-(4-aminophenoxy)propanoate |

| Enzyme | α-Chymotrypsin |

| Principle | The enzyme selectively hydrolyzes the (S)-enantiomer (L-isomer) to the corresponding carboxylic acid. |

| Result | A mixture of (S)-2-(4-aminophenoxy)propanoic acid and unreacted (R)-methyl-2-(4-aminophenoxy)propanoate. |

| Separation | The acid and ester are separated by extraction. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. Through the analysis of various NMR experiments, a detailed picture of the connectivity and spatial relationships of atoms within Ethyl 4-(2-aminophenoxy)butanoate can be constructed.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of this compound is characterized by distinct signals corresponding to each unique proton environment.

The aromatic protons on the phenoxy ring typically appear in the downfield region (δ 6.6-6.8 ppm) due to the deshielding effect of the aromatic ring current. The protons of the ethyl ester group are readily identifiable by their characteristic triplet and quartet pattern. The methylene (B1212753) protons of the butanoate chain and the aminophenoxy linkage exhibit signals in the intermediate region of the spectrum. The broad signal for the amine (NH₂) protons indicates their labile nature.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.79 - 6.63 | m | 4H | Ar-H |

| 4.75 | br s | 2H | NH₂ |

| 4.10 | q | 2H | OCH₂CH₃ |

| 3.99 | t | 2H | OCH₂(CH₂)₂COOEt |

| 2.50 | t | 2H | O(CH₂)₂CH₂COOEt |

| 2.08 | p | 2H | OCH₂CH₂CH₂COOEt |

Abbreviations: t = triplet, q = quartet, m = multiplet, p = pentet, br s = broad singlet

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically the most downfield signal, appearing around δ 173 ppm. The aromatic carbons resonate in the region of δ 112-147 ppm, with their specific shifts influenced by the substituents. The carbons of the aliphatic chain and the ethyl group appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 173.1 | C=O |

| 146.9 | Ar-C |

| 136.5 | Ar-C |

| 121.5 | Ar-C |

| 118.9 | Ar-C |

| 115.3 | Ar-C |

| 112.1 | Ar-C |

| 67.4 | OCH₂(CH₂)₂COOEt |

| 60.3 | OCH₂CH₃ |

| 30.6 | O(CH₂)₂CH₂COOEt |

| 24.6 | OCH₂CH₂CH₂COOEt |

To further confirm the assignments made from one-dimensional NMR spectra and to elucidate the connectivity between protons, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) are employed. A COSY spectrum would show correlations between protons that are coupled to each other, for instance, confirming the connectivity between the methylene groups of the butanoate chain.

Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons. For this compound, NOESY could be used to confirm the through-space relationship between the protons of the aminophenoxy group and the butanoate chain.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. The detection of this ion allows for the direct determination of the molecular weight of the compound. For this compound (C₁₂H₁₇NO₃), the expected m/z for the [M+H]⁺ ion would be approximately 224.13.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This accuracy allows for the determination of the elemental composition of the molecule with a high degree of confidence. For the [M+H]⁺ ion of this compound, HRMS would be used to confirm the elemental formula C₁₂H₁₈NO₃⁺. The precise mass measurement from HRMS helps to distinguish the target compound from other molecules with the same nominal mass.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, specific bonds and their environments within the molecular structure can be determined.

While a specific FT-IR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its functional groups. For the related compound, Ethyl 4-aminobenzoate, FT-IR and FT-Raman spectra have been recorded and analyzed. Key vibrational modes expected for this compound would include N-H stretching vibrations from the primary amine group, C=O stretching from the ester functional group, C-O stretching from the ether and ester linkages, and aromatic C-H and C=C stretching from the benzene (B151609) ring.

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 |

| Carbonyl (C=O) | Stretching | 1735-1750 |

| Ether (Ar-O-C) | Asymmetric Stretching | 1230-1270 |

| Ether (Ar-O-C) | Symmetric Stretching | 1020-1075 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Aromatic (C-H) | Bending (out-of-plane) | 690-900 |

Electronic Absorption Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, offering insights into its electronic structure and conjugation.

For the related compound, Ethyl 2-(4-aminophenoxy)acetate, the experimental UV/Vis spectrum revealed two distinct absorption bands at 299 nm and 234 nm. mdpi.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) predicted these bands at 286 nm and 226 nm, respectively. mdpi.com The band at 299 nm is primarily assigned to the HOMO→LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transition, accounting for 95% of this excitation. mdpi.com The higher energy band at 234 nm is attributed to the HOMO→LUMO+2 transition, contributing to 86% of this electronic excitation. mdpi.com These transitions are characteristic of the π-systems of the aromatic ring and the delocalization of electrons involving the amino and phenoxy groups.

| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Assigned Electronic Transition | Contribution (%) |

| 299 | 286 | 0.068 | HOMO→LUMO | 95 |

| 234 | 226 | 0.294 | HOMO→LUMO+2 | 86 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and crystal packing information. The structure of Ethyl 2-(4-aminophenoxy)acetate was confirmed by single-crystal X-ray diffraction. mdpi.com The compound crystallized in the triclinic crystal system with a P-1 space group. mdpi.com The unit cell parameters were determined to be a = 8.2104(6) Å, b = 10.3625(9) Å, c = 11.9562(9) Å, α = 101.787(7)°, β = 91.849(6)°, and γ = 102.755(7)°. mdpi.com

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

| Triclinic | P-1 | 8.2104(6) | 10.3625(9) | 11.9562(9) | 101.787(7) | 91.849(6) | 102.755(7) | 968.02(14) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves to validate its empirical formula. For Ethyl 2-(4-aminophenoxy)acetate (with the chemical formula C₁₀H₁₃NO₃), the elemental analysis was performed and showed excellent agreement between the calculated and found values. mdpi.com

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 61.53 | 61.50 |

| Hydrogen (H) | 6.71 | 6.72 |

| Nitrogen (N) | 7.18 | 7.21 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic and Molecular Structure

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of modern computational chemistry, balancing accuracy with computational cost.

A foundational step in any computational analysis is to determine the most stable three-dimensional arrangement of the molecule's atoms, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like Ethyl 4-(2-aminophenoxy)butanoate, which contains several rotatable bonds, a thorough exploration of the conformational landscape would be necessary. This involves identifying various low-energy conformers and the energy barriers between them. Such a study would reveal the preferred shapes the molecule adopts, which is crucial for understanding its interactions with other molecules.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the orbital from which an electron is most likely to be donated. Its energy level is related to the molecule's ionization potential.

LUMO: Represents the orbital to which an electron is most likely to be accepted. Its energy level is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions.

An FMO analysis of this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution across the molecule. This would pinpoint the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (eV) | Significance |

| EHOMO | — | Indicates electron-donating ability |

| ELUMO | — | Indicates electron-accepting ability |

| Energy Gap (ΔE) | — | Correlates with chemical reactivity and stability |

Note: This table is for illustrative purposes only, as no published data is available.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. An MEP analysis for this compound would highlight the electronegative oxygen and nitrogen atoms as likely sites of negative potential and the amine protons as sites of positive potential.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 2: Illustrative Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Expected Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | — |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | — |

| Global Softness (S) | 1 / (2η) | — |

| Electrophilicity Index (ω) | χ² / (2η) | — |

Note: This table is for illustrative purposes only, as no published data is available.

Theoretical Prediction and Correlation of Spectroscopic Properties

Computational methods can also predict spectroscopic properties, which can then be compared with experimental data for validation.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited states of molecules. This allows for the theoretical prediction of the ultraviolet-visible (UV-Vis) absorption spectrum. The calculation provides the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, a TD-DFT calculation would identify the electronic transitions (e.g., π → π* or n → π*) responsible for its UV-Vis absorption, linking them to specific molecular orbitals.

Table 3: Framework for Theoretical UV-Vis Spectral Data

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| — | — | — |

| — | — | — |

Note: This table is for illustrative purposes only, as no published data is available.

Prediction of Vibrational Frequencies and Comparison with Experimental Data

The vibrational modes of a molecule correspond to the various ways in which its atoms can move relative to one another, such as the stretching of bonds and the bending of angles. These vibrations can be observed experimentally using techniques like infrared (IR) and Raman spectroscopy. Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the prediction of these vibrational frequencies.

By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix can be constructed, which, when diagonalized, yields the vibrational frequencies and their corresponding normal modes. These theoretical predictions are invaluable for assigning the peaks in an experimental spectrum to specific molecular motions. For a molecule like "this compound," this would involve identifying the characteristic stretching frequencies for the N-H bonds of the amine group, the C=O of the ester, and the C-O-C of the ether linkage, as well as the various bending and rocking motions of the alkyl chain and the aromatic ring.

A hypothetical comparison between calculated and experimental vibrational frequencies for "this compound" would likely resemble the data presented below for illustrative purposes. The assignments would be based on the dominant type of motion for each calculated mode.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 | 3400 |

| N-H Symmetric Stretch | 3350 | 3300 |

| C-H Aromatic Stretch | 3100-3000 | 3050 |

| C-H Aliphatic Stretch | 2980-2850 | 2950 |

| C=O Ester Stretch | 1735 | 1715 |

| C-O-C Asymmetric Stretch | 1250 | 1230 |

| C-N Stretch | 1300 | 1280 |

Note: The data in this table is illustrative and not from a specific study on this compound.

Analysis of Non-Covalent Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules in the solid state, influencing properties like melting point and solubility. libretexts.orgyoutube.com Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions in a crystal lattice. nih.govresearchgate.netnih.gov

The Hirshfeld surface is a three-dimensional map of the space that a molecule occupies in a crystal, color-coded to show the nature and strength of the intermolecular contacts. For "this compound," the presence of an amine group, an ether oxygen, and an ester carbonyl group suggests a rich variety of non-covalent interactions. These would include hydrogen bonds involving the N-H group as a donor and the oxygen atoms as acceptors, as well as weaker C-H···O and C-H···π interactions.

Based on the functional groups present in "this compound," a similar distribution of non-covalent interactions would be expected. The table below illustrates the kind of data that would be generated from a Hirshfeld surface analysis.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | ~45-55% |

| C···H/H···C | ~20-30% |

| O···H/H···O | ~10-15% |

| N···H/H···N | ~5-10% |

Note: This data is hypothetical and based on findings for structurally related compounds. nih.govresearchgate.netnih.govresearchgate.net

Application of Advanced Ab Initio Methods in Electronic Structure Calculations

Ab initio methods are a class of computational techniques that are based on the fundamental principles of quantum mechanics, without the use of empirical parameters. uol.de These methods are employed to perform highly accurate calculations of the electronic structure of molecules, providing insights into properties such as molecular orbital energies, electron density distribution, and excited states. rsc.orgcolumbia.edu

For "this compound," advanced ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain a very accurate description of its electronic properties. rsc.org These methods go beyond the more common DFT approaches by systematically including electron correlation, which is the interaction between electrons. youtube.com

Such calculations could be used to:

Determine the precise geometry of the molecule in the gas phase.

Calculate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the difference between which is the HOMO-LUMO gap, a key indicator of chemical reactivity.

Predict the dipole moment and polarizability of the molecule, which are important for understanding its interaction with electric fields and its behavior in different solvent environments.

Investigate the conformational landscape of the flexible butoxy chain, identifying the most stable conformers and the energy barriers between them. rsc.org

While specific ab initio studies on "this compound" are not prominent in the literature, research on related aromatic ethers and other organic molecules demonstrates the power of these methods. rsc.orgrsc.orgnsf.gov For example, ab initio calculations on ethyl methyl ether have been used to investigate its conformational energies, highlighting the importance of including electron correlation for accurate predictions. rsc.org

The results of such calculations provide a fundamental understanding of the molecule's behavior and can be used to rationalize and predict its chemical and physical properties.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Aminophenoxy Moiety

The aminophenoxy portion of the molecule presents two primary sites for chemical reactions: the primary amine group and the phenolic ether linkage. The nucleophilicity of the amino group and its ability to be converted into a diazonium salt are central to its reactivity. The ether bond, while generally stable, can also be a site for specific chemical transformations.

Transformations of the Primary Amine Group (e.g., Acylation, Imine Formation, Diazotization)

The primary amine group on the aromatic ring is a versatile handle for a variety of chemical modifications.

Acylation: The primary amine of Ethyl 4-(2-aminophenoxy)butanoate can readily undergo acylation reactions with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield Ethyl 4-(2-acetamidophenoxy)butanoate. The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. masterorganicchemistry.com The use of an excess of the acylating agent, particularly with 2-aminophenol (B121084) derivatives, can sometimes lead to the acylation of both the amine and the phenolic oxygen, although the butanoate side chain in the target molecule may offer some steric hindrance. masterorganicchemistry.com

Imine Formation: The primary amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglumenlearning.comyoutube.com This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.org For example, reacting this compound with benzaldehyde (B42025) in the presence of an acid catalyst would produce the corresponding N-benzylidene imine. The reaction is reversible and often driven to completion by the removal of water. libretexts.org

Diazotization: The aromatic primary amine can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. organic-chemistry.orgresearchgate.net The resulting diazonium salt of this compound is a versatile intermediate. It can undergo a variety of nucleophilic substitution reactions, known as Sandmeyer or Schiemann reactions, to introduce a wide range of substituents onto the aromatic ring, such as halogens, cyano, or hydroxyl groups. organic-chemistry.org These diazonium salts are also key precursors in the synthesis of azo dyes through coupling reactions with activated aromatic compounds. organic-chemistry.org

Representative Acylation and Imine Formation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Typical Yield (%) |

| This compound | Acetic Anhydride | Pyridine, room temp. | Ethyl 4-(2-acetamidophenoxy)butanoate | 85-95 |

| This compound | Benzaldehyde | p-Toluenesulfonic acid, reflux | Ethyl 4-(2-(benzylideneamino)phenoxy)butanoate | 70-85 |

| This compound | Sodium Nitrite/HCl | 0-5 °C | Ethyl 4-(2-diazoniumphenoxy)butanoate chloride | (Used in situ) |

Reactions at the Phenolic Ether Linkage

The ether linkage in this compound is generally stable under many reaction conditions. However, cleavage of this bond can be achieved under harsh conditions using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.commasterorganicchemistry.com In the case of an aryl alkyl ether like this compound, the cleavage would yield 2-aminophenol and the corresponding 4-halobutanoate ester, as the halide ion preferentially attacks the less sterically hindered alkyl carbon. libretexts.org SN1-type cleavage is also possible if the alkyl group can form a stable carbocation. masterorganicchemistry.com

Reactions Involving the Butanoate Ester Functionality

The ethyl butanoate portion of the molecule is susceptible to reactions typical of esters, including hydrolysis, transesterification, and conversion to amides.

Hydrolysis and Saponification Kinetics and Mechanisms

The ester group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, this compound can be hydrolyzed to 4-(2-aminophenoxy)butanoic acid and ethanol (B145695). chemistrysteps.comnitt.edulibretexts.orgyoutube.comresearchgate.net This reaction is reversible, and its mechanism is the reverse of Fischer esterification. chemistrysteps.com The reaction is typically driven to completion by using a large excess of water. libretexts.org The kinetics of this reaction are expected to follow a pseudo-first-order rate law, similar to the acid-catalyzed hydrolysis of other esters like ethyl acetate. nitt.eduresearchgate.net

Kinetic Parameters for Ester Hydrolysis (Illustrative)

| Reaction | Catalyst | Temperature (°C) | Rate Constant (k) | Order of Reaction |

| Acid Hydrolysis | HCl | 60 | (Hypothetical) | Pseudo-first |

| Saponification | NaOH | 25 | (Hypothetical) | Second |

Note: The rate constants are not provided as they are highly dependent on specific experimental conditions and are not available in the literature for this compound. This table illustrates the expected kinetic behavior based on general principles of ester hydrolysis.

Transesterification Processes and Alkyl Exchange

This compound can undergo transesterification in the presence of another alcohol and an acid or base catalyst. For example, reacting the ethyl ester with an excess of methanol (B129727) and a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would lead to the formation of Mthis compound and ethanol. This equilibrium-driven process is favored by using a large excess of the new alcohol or by removing the more volatile alcohol (in this case, ethanol) as it is formed.

Formation of Amides from Ester Precursors

The ester functionality can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. masterorganicchemistry.com This reaction, known as aminolysis, typically requires heating and may be slow. masterorganicchemistry.com The reaction of this compound with ammonia would yield 4-(2-aminophenoxy)butanamide. Similarly, reaction with a primary amine, such as methylamine, would produce the corresponding N-methylamide. The mechanism involves nucleophilic attack of the amine on the ester carbonyl, leading to a tetrahedral intermediate that then collapses to expel the ethoxide leaving group. masterorganicchemistry.com

Intramolecular Cyclization and Rearrangement Pathways

The strategic placement of the amino and butanoate groups in this compound suggests the potential for intramolecular cyclization reactions, which are pivotal in the synthesis of heterocyclic compounds. The primary amine ortho to the phenoxy substituent is a key feature that could drive cyclization. For instance, under appropriate conditions, the nucleophilic amino group could potentially attack the electrophilic carbonyl carbon of the ester. However, the formation of the resulting seven-membered ring would be entropically disfavored compared to the formation of smaller rings.

Alternative cyclization strategies could be envisaged following derivatization. For example, acylation of the amino group followed by activation of the ester could facilitate a Dieckmann-type condensation, although this would require harsh conditions and might be prone to side reactions.

Another theoretical pathway involves the intramolecular cyclization of related structures under specific reaction conditions. For example, studies on bis(2-chloroethyl)aminoethyl esters of carboxylic acids have shown that they undergo intramolecular cyclization. nih.gov While structurally different, this demonstrates the propensity of suitably functionalized esters to form cyclic products. The kinetics of such reactions are often studied to understand the influence of the chemical structure on the reaction rate. nih.gov

Rearrangement reactions represent another facet of unexplored reactivity for this compound. The presence of the aryloxy ether linkage brings to mind the potential for a Claisen-type rearrangement. However, a classic Claisen rearrangement requires an allyl or propargyl group attached to the oxygen, which is not present in the parent molecule. Modifications to the butanoate chain would be necessary to explore this pathway.

Other named rearrangements, such as the Beckmann or Hofmann rearrangements, would necessitate initial conversion of the existing functional groups into suitable substrates (e.g., an oxime for the Beckmann rearrangement or a primary amide for the Hofmann rearrangement). byjus.commasterorganicchemistry.com There is currently no published research detailing such derivatizations and subsequent rearrangement studies for this compound.

Investigations into Regioselectivity and Stereoselectivity in Derivative Synthesis

The synthesis of derivatives from this compound offers opportunities to explore both regioselectivity and stereoselectivity, although this remains a purely theoretical exercise in the absence of experimental data.

Regioselectivity:

The molecule possesses several reactive sites, leading to potential challenges and opportunities in achieving regioselective derivatization. The primary aromatic amine is a potent nucleophile and would be the most likely site of initial reaction with electrophiles such as acyl chlorides or alkyl halides. wikipedia.org The aromatic ring itself is activated by the amino and ether groups, making it susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents would favor substitution at the positions para and ortho to the amino group (positions 4 and 6 relative to the ether oxygen). Competition between N-functionalization and C-functionalization of the aromatic ring would be a key aspect to control.

The ester group also presents a site for nucleophilic attack, for example, in hydrolysis or amidation reactions. Selective transformation of one functional group in the presence of others would require careful choice of reagents and reaction conditions. For instance, selective N-acylation could likely be achieved under mild basic conditions, while harsher conditions might be required for reactions involving the ester.

Stereoselectivity:

The parent molecule, this compound, is achiral. The introduction of stereocenters would require derivatization. For example, reactions at the α-carbon of the butanoate ester could introduce a chiral center. Intramolecular cyclization reactions, if designed appropriately, could also generate new stereocenters. For example, intramolecular ester enolate-imine cyclizations have been used to asymmetrically synthesize polycyclic β-lactams and cyclic β-amino acid derivatives from chiral precursors. nih.gov To apply such a strategy to this compound, the amino group would first need to be converted into an imine, and a chiral auxiliary would likely be required to induce stereoselectivity.

Without any dedicated studies, the potential for achieving high levels of regio- and stereoselectivity in the derivatization of this compound remains an open question for future research.

Synthesis and Characterization of Advanced Derivatives

Rational Design Principles for Novel Ethyl 4-(2-aminophenoxy)butanoate Analogues

The rational design of new analogues based on the this compound scaffold is guided by structure-activity relationship (SAR) principles aimed at optimizing specific biological or material properties. The design process systematically considers modifications to three key regions of the molecule: the aminophenoxy ring, the butanoate side chain, and the terminal amino group.

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, or trifluoromethyl groups) onto the aromatic ring can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule. For instance, the incorporation of fluorine atoms can enhance metabolic stability and binding affinity to biological targets. researchgate.net SAR studies on similar phenoxy-containing compounds have shown that the position and nature of substituents are critical for activity. nih.gov

Alteration of the Aliphatic Chain: The four-carbon butanoate linker can be varied in length, rigidity, and polarity. Shortening or lengthening the alkyl chain can adjust the spatial relationship between the aromatic core and the terminal functional group, which is crucial for optimizing interactions with protein binding pockets or for controlling the mechanical properties of polymers. Introducing heteroatoms or unsaturation into the chain can also impart new properties.

Derivatization of the Amino Group: The primary amine is a key reactive handle for a multitude of chemical transformations. It can be acylated, alkylated, or converted into other functional groups to create libraries of new compounds. For example, converting the amine to an amide with various phenoxyacetic acids has been a successful strategy in developing novel herbicidal and fungicidal agents from similar thiazole (B1198619) structures. researchgate.net This approach allows for the systematic exploration of the chemical space around the core scaffold to identify derivatives with enhanced potency or desired characteristics.

The overarching goal is to establish a clear understanding of how specific structural changes influence the compound's function, enabling the predictive design of analogues with superior performance for targeted applications, such as potent and selective enzyme inhibitors or high-performance polymers. nih.gov

Formation of Schiff Bases and Coordination Complexes with Transition Metals

The primary amino group of this compound is readily condensed with various aldehydes and ketones to form Schiff bases, also known as imines. This reaction typically proceeds by refluxing an equimolar mixture of the amine and the carbonyl compound in a suitable solvent like ethanol (B145695). nih.gov

The general reaction is as follows: R-CHO + H₂N-Ar-O-(CH₂)₃-COOEt → R-CH=N-Ar-O-(CH₂)₃-COOEt + H₂O (where Ar is the phenylene group)

These Schiff bases are valuable intermediates and can act as versatile chelating ligands for transition metals. The resulting ligands possess multiple donor sites: the imine nitrogen, the phenoxy oxygen, and the carbonyl oxygen of the ester group. This allows them to form stable coordination complexes with a variety of transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). The coordination geometry and stability of these metal complexes depend on the nature of the metal ion and the specific structure of the Schiff base ligand. The formation of such complexes is confirmed through techniques like IR spectroscopy, where a shift in the C=N stretching frequency is observed upon coordination, and UV-Vis spectroscopy.

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| This compound | Aromatic/Aliphatic Aldehyde | Schiff Base | Imine (C=N) bond formation |

| Schiff Base Derivative | Transition Metal Salt (e.g., CuCl₂) | Metal Complex | Coordination via N, O donor atoms |

Synthesis of Heterocyclic Ring Systems Incorporating Aminophenoxy Moieties

The 1-amino-2-phenoxy substitution pattern on the aromatic ring of this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems. This reactivity is analogous to that of ortho-phenylenediamine and o-aminophenol derivatives.

Quinoxalines: One of the most common reactions involves the condensation of the o-diamino-like moiety with 1,2-dicarbonyl compounds (e.g., benzil, glyoxal) to form quinoxaline (B1680401) derivatives. sapub.org This cyclocondensation reaction is typically carried out by heating the reactants in a solvent such as ethanol or acetic acid, often with catalytic amounts of acid. arkat-usa.orgencyclopedia.pub The reaction proceeds rapidly and often in high yield. nih.gov The resulting quinoxaline ring system is a prominent scaffold in medicinal chemistry. researchgate.net The general synthesis is shown below:

| Reactants | Conditions | Heterocyclic Product | Yield Range |

| o-phenylenediamine derivative, 1,2-dicarbonyl compound | Reflux in Ethanol/Acetic Acid | Quinoxaline | 80-95% encyclopedia.pubresearchgate.net |

| o-phenylenediamine, α-hydroxy ketone | Iodine, DMSO, Room Temp | Quinoxaline | 80-90% encyclopedia.pub |

Benzoxazines: The aminophenoxy structure can also undergo cyclization reactions to form 1,4-benzoxazine derivatives. For example, reaction with α-haloketones or similar reagents can lead to the formation of the benzoxazine (B1645224) ring through an initial N-alkylation followed by intramolecular cyclization. Transition-metal-free methods have been developed for synthesizing 1,4-benzoxazine derivatives in ethanol, highlighting the efficiency and broad substrate tolerance of this approach. rsc.org These heterocyclic systems are of significant interest due to their presence in neuroprotective and other biologically active compounds. nih.gov

Polymer Precursors and Polycondensation Reactions

Derivatives of this compound are potential monomers for the synthesis of high-performance polymers like polyamides and polyimides through polycondensation reactions. To be used as a monomer, the initial ester must be converted into a molecule with two reactive functional groups, such as a diamine or a dicarboxylic acid.

Polyamides: A diamine derivative can be synthesized from this compound, for example, by introducing a second amino group onto the phenyl ring or by coupling two molecules together. This resulting diamine can then be reacted with a dicarboxylic acid (or its diacyl chloride) in a condensation polymerization to form a polyamide. youtube.comyoutube.com Polyamides are characterized by the repeating amide linkage (-CO-NH-) in their backbone and include materials like Nylon and aramids. nih.govyoutube.com The properties of the final polymer, such as thermal stability and solubility, are dictated by the structure of both the diamine and the dicarboxylic acid monomers. nih.gov

Polyimides: Similarly, a diamine derivative based on the aminophenoxy scaffold can be reacted with a tetracarboxylic dianhydride to produce polyimides. researchgate.net This is a two-step process: first, a soluble poly(amic acid) precursor is formed at room temperature. nih.govyoutube.com This intermediate is then converted into the final, insoluble polyimide through thermal or chemical imidization, which involves cyclization and the elimination of water. researchgate.netyoutube.com Polyimides containing phenoxy linkages are known for their excellent thermal stability and good solubility in organic solvents, making them suitable for applications in electronics and aerospace. researchgate.netresearchgate.net

| Polymer Type | Monomer 1 (from derivative) | Monomer 2 | Key Linkage |

| Polyamide | Diamine | Dicarboxylic Acid | Amide (-CO-NH-) |

| Polyimide | Diamine | Tetracarboxylic Dianhydride | Imide Ring |

Development of Conjugates for Chemical Probes and Intermediate Structures for Research Applications

This compound serves as a valuable building block, or synthon, for constructing more complex molecules for research purposes, including chemical probes and drug candidates. mdpi.com Its utility stems from the presence of multiple reactive sites that allow for selective modification and conjugation.

The primary amine can be readily functionalized, for example, through acylation or reductive amination, to attach the aminophenoxy scaffold to other molecules of interest. The ester group provides another handle for modification; it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to amines or alcohols to form amides or esters, respectively.

This strategic functionalization makes the compound an ideal intermediate. For instance, similar aminophenoxy acetates have been used as precursors for the synthesis of dual activators for glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ). mdpi.com In other research, complex pyrrolo[1,2-a]quinoxaline (B1220188) derivatives with cytotoxic activity against leukemia cell lines have been synthesized using related starting materials, demonstrating the value of this class of compounds as intermediates in drug discovery. nih.gov The development of such conjugates and complex structures is essential for creating novel chemical tools to probe biological systems and to serve as lead structures in medicinal chemistry. researchgate.net

Role As Chemical Intermediates and Synthons in Academic Research

Building Blocks for the Construction of Complex Organic Molecules

Ethyl 4-(2-aminophenoxy)butanoate serves as a trifunctional building block, offering multiple reaction pathways for molecular elaboration. The primary aromatic amine is nucleophilic and can readily undergo acylation, alkylation, arylation, or condensation to form Schiff bases. The terminal ester group can be hydrolyzed to the corresponding carboxylic acid, which opens another avenue for functionalization, such as amide bond formation. Alternatively, the ester can be reduced or undergo transesterification.

This multifunctionality allows for its incorporation into larger, more complex molecular architectures. For instance, the aminophenoxy moiety is a known structural component in various biologically active molecules and complex organic structures. achemblock.com The general class of 2-aminophenol (B121084) derivatives is considered a highly valuable set of building blocks for applications in medicinal chemistry and materials science. acs.orggoogle.com The butanoate side chain provides a flexible spacer that can be crucial for positioning other functional groups in a target molecule.

Intermediates in the Preparation of Diverse Molecular Scaffolds for Chemical Exploration

The 1,2-disubstituted pattern of the aminophenoxy group is a classic precursor for the synthesis of a wide range of heterocyclic compounds. acs.orgnih.govwikipedia.org The proximity of the amine and the ether oxygen allows for their participation in cyclization reactions to form fused ring systems.

Benzoxazines and Benzoxazoles : Intramolecular cyclization or condensation reactions involving the amine and a suitable carbon electrophile can lead to the formation of benzoxazine (B1645224) or benzoxazole (B165842) derivatives. These scaffolds are prevalent in medicinal chemistry. acs.org

Fused Heterocycles : The compound is a potential starting material for constructing more complex fused systems, such as benzodiazepines or phenoxazines, through reactions with appropriate bifunctional reagents. The general utility of 2-aminophenols in generating heterocycles through various catalytic processes is well-documented. nih.govyoutube.com

Macrocycles : The ethyl butanoate chain adds another dimension to its synthetic potential. Saponification of the ester to the carboxylic acid, followed by intramolecular amidation with the amine group, could be a pathway to form a nine-membered lactam ring fused to the benzene (B151609) ring, creating a unique macrocyclic scaffold.

The presence of multiple reactive centers makes this and similar amino-functionalized compounds useful reagents in diversity-oriented synthesis, enabling the generation of diverse molecular chemotypes from a single starting material. frontiersin.org

Applications in the Design and Synthesis of Ligands for Inorganic Chemistry

The ortho-positioning of the amino group nitrogen and the ether oxygen creates an ideal N,O-bidentate chelation site for coordinating with metal ions. researchgate.nettandfonline.com 2-Aminophenol itself is a known building block for tridentate ligands used in stable metal-complex dyes. wikipedia.org

Solubility : The ester group can enhance solubility in organic solvents.

Steric Hindrance : The chain can provide steric bulk around the metal center, influencing its reactivity and coordination geometry.

Secondary Interactions : The ester's carbonyl oxygen could potentially engage in weaker, secondary coordination or hydrogen bonding, further stabilizing the complex.

The synthesis of polydentate ligands based on aminophenols is a common strategy for creating catalysts and functional inorganic materials. researchgate.net Schiff base condensation of the amine group with an aldehyde or ketone is a straightforward method to generate more complex, higher-denticity ligands from this precursor.

Precursors for Advanced Materials (e.g., components in polymer synthesis)

The primary amine functionality makes this compound a suitable monomer for producing various polymers through step-growth polymerization. The presence of the amine allows it to react with monomers containing at least two complementary functional groups. wikipedia.org

Polyamides and Polyimides : Reaction with aromatic or aliphatic diacyl chlorides would yield polyamides. Similarly, polycondensation with tetracarboxylic dianhydrides would produce polyimides, a class of high-performance polymers known for their thermal stability. The use of aminophenoxy-containing diamines for synthesizing novel polyimides has been explored to create materials with specific properties. researchgate.netresearchgate.net

Polyureas and Epoxy Resins : Condensation with diisocyanates would result in the formation of polyureas. Furthermore, the primary amine can act as a curing agent for epoxy resins by attacking and opening the oxirane ring of diepoxide monomers. wikipedia.org

The incorporation of the flexible –O–(CH₂)₃–COO–C₂H₅ side chain into a polymer backbone would be expected to influence the material's properties significantly. Compared to polymers made from rigid diamines, those derived from this monomer would likely exhibit increased flexibility, lower glass transition temperatures, and improved solubility in common organic solvents.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(2-aminophenoxy)butanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via alkylation or nucleophilic substitution. For example, analogous compounds like ethyl-2-(4-aminophenoxy)acetate are prepared by reacting 4-nitrophenol with ethyl bromoacetate, followed by nitro group reduction using NH4Cl/Fe . Catalytic methods, such as tetrabutylammonium iodide (TBAI)-mediated coupling in THF with K2CO3, have been reported for similar esters, achieving yields >70% under mild conditions . Key factors include solvent polarity, base strength, and catalyst loading.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. For example, and NMR can resolve the aminophenoxy moiety (δ ~6.5–7.5 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm) . X-ray crystallography provides absolute stereochemistry, as demonstrated for related compounds with triclinic crystal systems (e.g., a = 8.21 Å, b = 10.36 Å, c = 11.96 Å) . Mass spectrometry (ESI-MS) confirms molecular weight, with expected [M+H] signals .

Q. How can researchers optimize purity during synthesis?

Impurity profiling via HPLC or LC-MS is critical. For instance, Bendamustine impurities (e.g., ethyl 4-(5-((2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate) are monitored using reverse-phase chromatography with UV detection at 254 nm . Recrystallization in hexane/ethyl acetate (5:1) or flash chromatography improves purity, as shown in spirononane-1,6-dione synthesis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound formation?

Regioselectivity in aryl ether synthesis is governed by electron density and steric effects. Density Functional Theory (DFT) calculations for similar compounds reveal that HOMO-LUMO transitions (e.g., 286 nm and 226 nm) correlate with nucleophilic attack sites . Kinetic studies using in-situ IR or NMR can track intermediates, such as boronate complexes in Suzuki-Miyaura couplings .

Q. How do non-covalent interactions influence the solid-state packing of this compound derivatives?

Hirshfeld surface analysis of analogous esters shows dominant H···H (50–60%), H···C (10–15%), and O···H (10–20%) interactions, stabilizing crystal lattices . For example, cooperative hydrogen bonding in ethyl 4-(1-ethoxycarbonyl-2-oxocyclopentyl)butanoate directs spirononane-1,6-dione formation during decarboxylation .

Q. What strategies mitigate side reactions during scale-up synthesis?

Side reactions like over-alkylation or oxidation are minimized via controlled reagent addition (e.g., dropwise addition of bromoesters) and inert atmospheres. Catalytic systems like TBAI reduce by-products in cyclopentane-fused esters by enhancing reaction efficiency . Computational modeling (e.g., transition state analysis) predicts competing pathways, enabling solvent optimization (e.g., THF vs. DMF) .

Q. How can researchers validate contradictory spectral data for this compound analogs?

Discrepancies in NMR or UV/Vis data require cross-validation. For example, TD-DFT calculations for UV/Vis spectra (e.g., 299 nm experimental vs. 286 nm computed) resolve assignment conflicts . Multi-technique approaches, such as COSY/NOESY NMR, clarify proton coupling in complex mixtures .

Methodological Tables

Table 1: Key Reaction Conditions for this compound Synthesis

| Step | Conditions | Yield (%) | Ref. |

|---|---|---|---|

| Alkylation | Ethyl bromoacetate, K2CO3, DMF, 80°C | 65–75 | |

| Nitro Reduction | NH4Cl/Fe, EtOH, reflux | 85–90 | |

| Catalytic Coupling | TBAI, THF, K2CO3, 50°C | 70–80 |

Table 2: Analytical Parameters for Impurity Detection

| Technique | Parameters | Application Example | Ref. |

|---|---|---|---|

| HPLC-UV | C18 column, 254 nm, ACN/H2O gradient | Bendamustine impurity profiling | |

| LC-MS | ESI+, m/z 305.37 [M+H] | By-product identification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.